Methyl 4-bromomethyl-3-cyanobenzoate
Overview
Description
Methyl 4-bromomethyl-3-cyanobenzoate is a chemical compound with the molecular formula C10H8BrNO2. It is known for its unique chemical structure, which includes a bromomethyl group and a cyano group attached to a benzoate ester. This compound has gained attention in various fields of research due to its potential biological activity and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromomethyl-3-cyanobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyanobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromomethyl-3-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (ether, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 4-bromomethyl-3-cyanobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-bromomethyl-3-cyanobenzoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The cyano group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Methyl 4-cyanobenzoate: This compound lacks the bromomethyl group but retains the cyano and benzoate ester functionalities.
Methyl 3-bromomethyl-4-cyanobenzoate: This isomer has the bromomethyl and cyano groups in different positions on the benzene ring, leading to variations in reactivity and applications.
Uniqueness: Methyl 4-bromomethyl-3-cyanobenzoate is unique due to the specific positioning of the bromomethyl and cyano groups, which confer distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJHLRUIPXMXCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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